molecular formula C13H11N5 B3073831 [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine CAS No. 1018168-01-8

[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine

Cat. No.: B3073831
CAS No.: 1018168-01-8
M. Wt: 237.26 g/mol
InChI Key: CGKIQMWBWXMWGV-UHFFFAOYSA-N
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Description

“[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves various chemical reactions . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” and similar compounds can be determined using techniques such as single-crystal X-ray diffraction . For example, a novel 1,2,4-triazole intermediate was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds can be complex. For instance, a novel 1,2,4-triazole intermediate was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” and similar compounds can be analyzed using various techniques. For instance, the compound 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate was characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .

Scientific Research Applications

Chemical Synthesis and Industrial Applications

Amino-1,2,4-triazoles serve as fundamental raw materials in the fine organic synthesis industry, utilized in the production of various agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. These derivatives also find applications in the synthesis of analytical reagents, flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids, underpinning their significance in applied sciences, biotechnology, energy, and chemistry. The versatility of 3 and 4-substituted amino-1,2,4-triazoles in agriculture is evidenced by their use in manufacturing insecticides, fungicides, plant growth regulators, retardants, and inhibitors of nitrogen fertilizer nitrification. In the medical field, these compounds are utilized to produce drugs with antimicrobial, anti-ischemic, and membrane stabilizing effects, highlighting the broad scope of their industrial and therapeutic applications (Nazarov et al., 2021).

Heterocyclic Chemistry and Coordination Complexes

The chemistry of compounds containing 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) reveals a fascinating variability in preparation procedures, properties, and complexation with metals. These compounds exhibit noteworthy spectroscopic properties, structures, magnetic characteristics, and biological as well as electrochemical activities, underscoring the rich potential for further investigations into unknown analogues and their applications in various scientific fields (Boča et al., 2011).

Pharmacophore Design and Medicinal Chemistry

Synthetic compounds with tri- and tetra-substituted imidazole scaffolds are recognized for their selectivity as inhibitors of p38 mitogen-activated protein kinase, which plays a crucial role in the release of proinflammatory cytokines. The literature review of their design, synthesis, and activity studies underscores the significance of these compounds in developing therapies with improved specificity and efficacy, particularly for inflammatory conditions (Scior et al., 2011).

Optical Sensors and Biological Significance

Pyrimidine derivatives, recognized for their exquisite sensing capabilities and medicinal applications, exemplify the integration of heterocyclic chemistry in the development of optical sensors. Their ability to form coordination and hydrogen bonds renders them suitable as sensing probes, showcasing the intersection of chemical innovation with biological and medicinal research (Jindal & Kaur, 2021).

Mechanism of Action

Target of Action

The primary target of [4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine is xanthine oxidoreductase (XOR) . XOR is an enzyme involved in purine metabolism, and its inhibition can be used for the treatment of gout and hyperuricemia .

Mode of Action

The compound interacts with its target, XOR, by binding to it and inhibiting its activity . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450, and phenyl moieties have a key interaction in the active site of the enzyme .

Biochemical Pathways

The inhibition of XOR by this compound affects the purine metabolism pathway. This results in a decrease in the production of uric acid, which is beneficial for the treatment of conditions like gout and hyperuricemia .

Pharmacokinetics

The compound exhibits unique metabolic characteristics. After oral administration, the main metabolites in urine were pyridine N-oxide in rats, triazole N-glucoside in dogs, and triazole N-glucuronide in monkeys and humans . Furthermore, N-glucuronidation and N-glucosidation were characterized by two types of conjugation: triazole N1- and N2-glucuronidation and N1- and N2-glucosidation . This unique metabolic profile may impact the compound’s bioavailability.

Result of Action

The inhibition of XOR by this compound leads to a decrease in the production of uric acid. This can help alleviate symptoms of gout and hyperuricemia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of the molecule, improving its physicochemical, pharmacological, and pharmacokinetic properties .

Safety and Hazards

The safety and hazards associated with “[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine” and similar compounds can be evaluated through various tests. For example, the cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela, and A549 using MTT assay .

Future Directions

The future directions for the research on “[4-(5-pyridin-3-yl-1H-1,2,4-triazol-3-yl)phenyl]amine” and similar compounds could involve the development of more effective and potent anticancer agents . Additionally, these compounds could potentially be used in applications of electrochromic and optical devices .

Properties

IUPAC Name

4-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-11-5-3-9(4-6-11)12-16-13(18-17-12)10-2-1-7-15-8-10/h1-8H,14H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKIQMWBWXMWGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NNC(=N2)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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